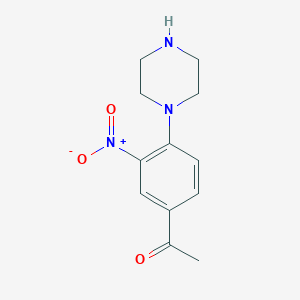![molecular formula C17H21FN2O2 B11055378 1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11055378.png)
1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and fused with the piperidine ring through a series of condensation reactions.
Final Assembly: The final compound is assembled by linking the ethyl group to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and its derivatives.
Uniqueness
1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione is unique due to the combination of its structural features, including the fluorophenyl group and the fused pyrrolidine-piperidine rings. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21FN2O2 |
|---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
1-ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21FN2O2/c1-2-20-16(21)11-15(17(20)22)19-9-7-13(8-10-19)12-3-5-14(18)6-4-12/h3-6,13,15H,2,7-11H2,1H3 |
InChI Key |
CCANMQPYIPZYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055304.png)
![1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11055306.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11055307.png)
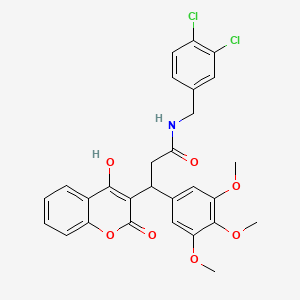
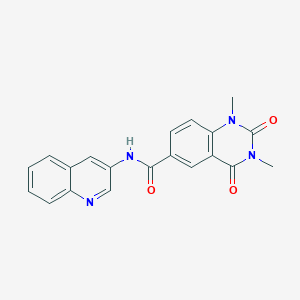
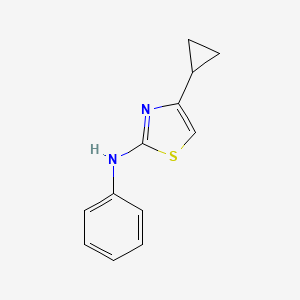
![N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11055330.png)
![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate](/img/structure/B11055334.png)
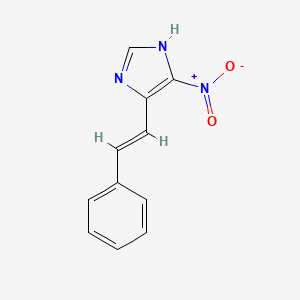
methanone](/img/structure/B11055362.png)
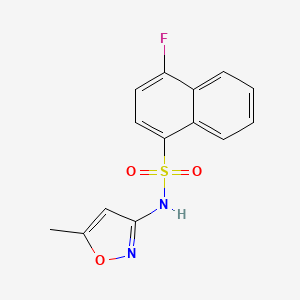
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11055367.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055374.png)
